molecular formula C22H22LiN5O2 B1191643 GSK-J1 lithium salt

GSK-J1 lithium salt

Cat. No. B1191643
M. Wt: 395.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

Scientific Research Applications

Mechanism of Action in Bipolar Disorder

GSK-J1 Lithium Salt is recognized for its therapeutic application in bipolar disorder. Research suggests that it functions by inhibiting Glycogen Synthase Kinase 3 (GSK3), a critical regulator in multiple signal transduction pathways. This inhibition aligns with the drug's observed effects on early development, insulin signaling, and glycogen synthesis. However, it's important to note that GSK-J1 also influences other cellular targets, making it a multifaceted compound in treating bipolar disorder and potentially contributing to its effectiveness in managing the condition (O'Brien & Klein, 2009).

Role in Neurodegenerative Diseases

This compound has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential as a neuroprotective agent, particularly in diseases characterized by abnormal protein aggregation, such as Alzheimer's. Its mechanism of action, primarily through the inhibition of GSK3, is believed to contribute to its therapeutic effects in these conditions (Pérez-Martínez, 2009; Pérez-Martínez et al., 2009).

Application in Vascular Dementia

In the realm of vascular dementia, this compound, through its action on GSK3, emerges as a potential pharmacological target. Evidence from in silico and in vivo studies supports its capacity to attenuate cognitive, emotional, and memory impairments. This sheds light on its potential utility in managing conditions associated with cognitive decline and related neurological impairments (Kumar et al., 2019).

Advances in Treatment-Resistant Depression

In the context of treatment-resistant depression, this compound is gaining attention due to its inhibitory effect on GSK3β. This inhibition is implicated in critical cellular pathways involved in neuronal growth, neurogenesis, and synaptic plasticity, which are essential in mood regulation and response to antidepressant therapy (Costemale-Lacoste et al., 2016).

properties

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.